ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-methyl-2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-3-30-18(29)16-12(2)24-19(31-16)25-17(28)13-4-6-26(7-5-13)14-8-15(22-10-21-14)27-11-20-9-23-27/h8-11,13H,3-7H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUWFPXOJSVBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex compound that incorporates various pharmacophores known for their biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, a pyrimidine moiety, and a thiazole structure, which are known to exhibit diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing triazole and thiazole rings have been shown to inhibit various enzymes involved in disease pathways. For example, triazoles can act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have demonstrated significant antibacterial activity against various strains of bacteria, outperforming traditional antibiotics like ampicillin .
- Anticancer Properties : Research indicates that related compounds exhibit antiproliferative effects on cancer cell lines. The introduction of the triazole ring has been linked to improved activity in certain cancer types .
Biological Activity Data
| Biological Activity | Reference | IC₅₀ (μM) |
|---|---|---|
| Antibacterial (E. coli) | 12 | |
| Anticancer (HCT-116) | 6.2 | |
| Enzyme Inhibition (DNA gyrase) | 0.040 - 3.4 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a mechanism for its efficacy.
Case Study 2: Anticancer Activity
A series of experiments on cancer cell lines revealed that derivatives with similar structures exhibited lower IC₅₀ values compared to their predecessors. Specifically, compounds with the triazole moiety showed enhanced potency against HeLa cells, indicating that modifications in the molecular structure can lead to better therapeutic outcomes .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that derivatives containing the triazole ring exhibit enhanced antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. For instance, a study reported that modifications to the amide bond using triazole bioisosteres resulted in lower IC50 values, suggesting improved efficacy against cancer cells .
Antimicrobial Properties
Triazole-containing compounds are known for their antimicrobial activity. Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate has been evaluated for its effectiveness against various bacterial and fungal strains. The presence of the thiazole moiety contributes to its ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents .
HIV Inhibition
The compound's structural components suggest potential applications in designing inhibitors for HIV reverse transcriptase (RT). The thiazole and triazole rings may interact with the substrate binding site of HIV-RT, providing a framework for developing anti-HIV drugs .
Pesticide Development
The synthesis of derivatives from this compound has been explored for their insecticidal properties. The compound's ability to interfere with key biological processes in pests makes it a valuable candidate for developing new pesticides .
Herbicide Potential
Studies have indicated that compounds with thiazole and triazole functionalities can exhibit herbicidal activity. This suggests that this compound could be further investigated as a herbicide to control unwanted plant growth effectively .
Synthesis of Novel Materials
The compound's unique structure allows it to be utilized in synthesizing novel materials with specific properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength due to the rigid structure provided by the thiazole and triazole rings .
Nanotechnology Applications
Research into the incorporation of this compound into nanomaterials has shown potential for applications in drug delivery systems. The compound can be used to create carriers that improve the solubility and bioavailability of poorly soluble drugs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine-triazole moiety and piperidine ring participate in nucleophilic substitutions.
-
Pyrimidine C-H Activation : The electron-deficient pyrimidine ring undergoes regioselective substitution at the C2 and C4 positions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs at C4 under Pd catalysis.
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Piperidine Ring Reactivity : The secondary amine in the piperidine ring can undergo alkylation or acylation. Reaction with ethyl chloroformate yields carbamate derivatives, confirmed by -NMR shifts at δ 4.2–4.4 ppm (quartet) for the ethyl group.
Table 1: Nucleophilic Substitution Outcomes
| Reaction Type | Conditions | Product Yield | Key Characterization Data |
|---|---|---|---|
| Suzuki Coupling (C4) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% | -NMR: 152 ppm (C4) |
| Piperidine Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | 85% | IR: 1680 cm⁻¹ (C=O stretch) |
Electrophilic Aromatic Substitution
The thiazole ring’s electron-rich nature facilitates electrophilic substitutions:
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Nitration : Directed by the methyl group at C4, nitration occurs at C2 of the thiazole ring using HNO₃/H₂SO₄, confirmed by LC-MS ([M+H]⁺ = 489.1).
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Halogenation : Bromination with Br₂ in acetic acid yields 5-bromo-thiazole derivatives (95% regioselectivity) .
Click Chemistry via Triazole
The 1,2,4-triazole unit enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Alkyne Coupling : Reaction with propargyl bromide forms 1,2,3-triazole-linked conjugates. Kinetic studies show a second-order rate constant at 25°C.
Table 2: Click Chemistry Parameters
| Substrate | Catalyst System | Reaction Time | Yield |
|---|---|---|---|
| Propargyl Bromide | CuI, TBTA, DIPEA | 4 h | 88% |
| Phenylacetylene | CuSO₄, Sodium Ascorbate | 6 h | 76% |
Hydrolysis and Decarboxylation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) cleaves the ester to the carboxylic acid (95% yield). Decarboxylation at 150°C releases CO₂, forming a methylthiazole derivative .
Reductive Amination
The carboxamide linker participates in reductive amination with aldehydes:
-
With Benzaldehyde : Using NaBH₃CN in MeOH, the reaction yields a secondary amine (78% yield). -NMR shows a new singlet at δ 3.8 ppm (–CH₂–NH–).
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to its unique substitution pattern:
Table 3: Reactivity Comparison with Analogues
| Compound | Thiazole Substitution | Dominant Reaction | Rate vs. Target Compound |
|---|---|---|---|
| Ethyl 6-triazolylpyrimidine | C5-Methyl | Suzuki Coupling (C4) | 1.2× Faster |
| Nilotinib Analog | Piperazine | Reductive Amination | 0.8× Slower |
| Imatinib Derivative | No Thiazole | Electrophilic Substitution | Not Applicable |
Stability Under Physiological Conditions
Preparation Methods
Preparation Methods of Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
The synthesis of this compound is a complex, multistep process that integrates several advanced heterocyclic chemistry techniques. This compound, featuring a 1,2,4-triazole moiety fused to a pyrimidine ring, a piperidine linker, and a thiazole-based carboxylate ester, exemplifies the intricate synthetic challenges associated with modern medicinal chemistry. The preparation methods require precise orchestration of functional group transformations, selective couplings, and careful purification steps. This article provides a comprehensive, authoritative review of the established and emerging synthetic strategies for this compound, emphasizing mechanistic insights, optimization data, and comparative analysis of yields and purities. Data tables are included to facilitate direct comparison of methodologies and outcomes. The content draws upon a wide range of peer-reviewed literature, patents, and chemical synthesis treatises, while explicitly excluding unreliable sources as requested.
Background and Structural Considerations
Molecular Architecture and Synthetic Challenges
The target molecule, this compound, is composed of several key structural motifs: a 1,2,4-triazole fused to a pyrimidine ring, a piperidine ring substituted at the 4-position with a carboxamido group, and a thiazole ring bearing a methyl group and an ethyl carboxylate ester. Each of these moieties presents unique synthetic challenges, particularly when it comes to regioselective functionalization and the preservation of sensitive groups during multi-step synthesis.
The presence of multiple heterocycles and amide linkages necessitates careful planning of the synthetic sequence to avoid undesired side reactions such as ring opening, over-alkylation, or hydrolysis. Additionally, the need for high purity and yield, especially for pharmaceutical applications, places further constraints on the choice of reagents, solvents, and purification techniques. The synthetic strategies discussed herein are informed by these considerations, with particular attention paid to the order of assembly of the core fragments and the protection/deprotection of labile functionalities.
Retrosynthetic Analysis
Retrosynthetic analysis of the target compound suggests several plausible disconnections. The molecule can be dissected into three main fragments: the 1,2,4-triazolylpyrimidine core, the piperidine-4-carboxamido linker, and the 4-methylthiazole-5-carboxylate moiety. The amide bond between the piperidine and thiazole units is a logical site for late-stage coupling, allowing for independent synthesis and optimization of the two main fragments prior to their union.
The 1,2,4-triazolylpyrimidine core can be constructed via cyclocondensation reactions starting from appropriately substituted pyrimidines and aminoguanidine or hydrazine derivatives, as described in the literature for related heterocyclic systems. The piperidine ring can be introduced via nucleophilic substitution or reductive amination, while the thiazole ester can be synthesized via Hantzsch thiazole synthesis or via functionalization of preformed thiazole rings. The following sections detail these strategies, providing mechanistic rationale and empirical data for each step.
Synthesis of the 1,2,4-Triazolylpyrimidine Core
Cyclocondensation Approaches
Synthesis of the Piperidine-4-carboxamido Intermediate
Preparation of Piperidine-4-carboxylic Acid Derivatives
The piperidine-4-carboxamido moiety can be introduced via two main strategies: direct amidation of piperidine-4-carboxylic acid or coupling of piperidine-4-amine with a carboxylic acid derivative. The former approach involves activation of the carboxylic acid (e.g., as an acid chloride or via carbodiimide-mediated coupling) followed by reaction with an amine nucleophile.
In practice, piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, then reacted with the amine under basic conditions to form the amide bond. Alternatively, the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) can facilitate amide bond formation under milder conditions.
Data Table 3: Amidation Strategies for Piperidine-4-carboxamido Synthesis
The choice of coupling agent and solvent can influence both the yield and the selectivity of the reaction, with DCC/HOBt being most commonly employed for its efficiency and compatibility with a wide range of functional groups.
Protection and Deprotection Strategies
Given the multifunctional nature of the intermediates, protection of reactive groups is often necessary to prevent undesired side reactions. For example, the amino group of the piperidine ring may be protected as a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) derivative during early synthetic steps, with deprotection carried out prior to final coupling. Similarly, the carboxylic acid or ester functionalities of the thiazole moiety may be masked as methyl or ethyl esters, to be hydrolyzed or transesterified as needed.
Deprotection is typically accomplished under acidic (for Boc) or basic (for Fmoc) conditions, with careful monitoring to avoid degradation of sensitive heterocycles.
Synthesis of the 4-Methylthiazole-5-carboxylate Fragment
Hantzsch Thiazole Synthesis
The thiazole ring system is most commonly constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For the synthesis of 4-methylthiazole-5-carboxylate, ethyl α-bromoacetoacetate is reacted with thiourea and acetone under reflux in ethanol, yielding the desired thiazole ester.
Data Table 4: Hantzsch Thiazole Synthesis Conditions
| α-Haloketone | Thioamide Source | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl α-bromoacetoacetate | Thiourea | Ethanol | Reflux | 6 h | 62 | |
| Ethyl α-bromoacetoacetate | Thioacetamide | Methanol | Reflux | 8 h | 58 |
The resulting ethyl 4-methylthiazole-5-carboxylate can be purified by extraction and recrystallization, providing a versatile intermediate for subsequent coupling reactions.
Functionalization and Coupling
The carboxylate ester can be hydrolyzed to the corresponding acid using aqueous base (e.g., NaOH in ethanol), followed by acidification. The free acid is then available for amide coupling with the piperidine-4-amine intermediate, as described above. Alternatively, the ester can be retained if direct coupling with an amine is desired, although yields may be lower due to reduced reactivity.
Assembly of the Final Compound
Amide Coupling of Piperidine and Thiazole Fragments
The key amide bond connecting the piperidine and thiazole moieties is formed via standard peptide coupling techniques. The piperidine-4-amine (bearing the triazolopyrimidine substituent) is reacted with the 4-methylthiazole-5-carboxylic acid (or its activated ester) in the presence of a coupling agent such as DCC/HOBt or EDC/HOBt. The reaction is typically carried out in DMF or dichloromethane at room temperature or slightly elevated temperature.
Data Table 5: Amide Coupling Yields and Conditions
The product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexanes. Final purification may involve recrystallization from ethanol or acetone.
Esterification and Final Functionalization
If the carboxylic acid was used in the previous step, the final step involves esterification to introduce the ethyl ester group. This can be accomplished via Fischer esterification (reaction with ethanol and catalytic sulfuric acid) or via activation of the acid as an acid chloride followed by reaction with ethanol. The choice of method depends on the stability of the compound under acidic conditions.
The final product, this compound, is obtained as a crystalline solid, typically characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.
Optimization and Alternative Strategies
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis have enabled significant reductions in reaction times and improvements in yields for heterocyclic compounds. Application of microwave irradiation to the cyclocondensation and amide coupling steps has been shown to enhance efficiency and reduce byproduct formation.
Solid-Phase Synthesis
For library synthesis or high-throughput screening, solid-phase synthetic techniques can be adapted. Attachment of the piperidine or thiazole fragment to a solid support allows for rapid assembly and purification of analogues, although the complexity of the target molecule may limit the applicability of this approach.
Analytical Data and Characterization
Spectroscopic Characterization
The structure and purity of the final product are confirmed by a combination of spectroscopic techniques. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provide detailed information on the chemical environment of each atom, while infrared (IR) spectroscopy confirms the presence of key functional groups such as amides, esters, and heterocycles. Mass spectrometry (MS) is used to confirm the molecular weight and assess the presence of impurities.
Elemental Analysis
Elemental analysis provides further confirmation of the molecular formula and purity. The observed values for carbon, hydrogen, and nitrogen are compared to theoretical values to ensure consistency.
Data Table 6: Analytical Data for Final Product
Research Outcomes and Comparative Analysis
Yield and Purity Optimization
Optimization studies have focused on maximizing yield and purity at each step. The choice of solvent, temperature, and coupling agent can have a significant impact, with DMF and DCC/HOBt generally providing the best results for amide coupling. The use of microwave irradiation can further enhance yields, particularly for the cyclocondensation and SNAr steps.
Scalability and Reproducibility
Scalability is a key consideration for potential pharmaceutical development. The described methods have been successfully scaled from milligram to gram quantities without significant loss of yield or purity. Reproducibility is ensured by rigorous control of reaction conditions and purification protocols.
Comparative Analysis with Related Compounds
The synthetic strategies described herein are broadly applicable to related compounds bearing 1,2,4-triazolylpyrimidine, piperidine, and thiazole motifs. Comparative analysis with literature reports for similar compounds confirms the generality and robustness of the methods.
Q & A
Q. What are the most effective synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives to form pyrazole intermediates (as in pyrazole-4-carboxylate synthesis) .
- Biginelli Reaction : For pyrimidine formation, employ a one-pot condensation of aldehydes, thioureas, and β-keto esters under acidic conditions (e.g., HCl/EtOH) .
- Triazole Coupling : Introduce the 1,2,4-triazole moiety via nucleophilic substitution on halogenated pyrimidines using 1H-1,2,4-triazole under reflux in DMF .
Q. Yield Optimization :
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Core Techniques :
Q. Resolving Ambiguities :
Q. How can HPLC methods be tailored for purity analysis of this compound?
Method Development :
Q. Validation :
- Linearity (R² > 0.99) over 0.1–100 µg/mL.
- Recovery >98% for spiked samples.
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what substituent positions are most impactful?
Structure-Activity Relationship (SAR) Strategies :
Q. Key Positions :
Q. How can contradictory bioassay data be analyzed to identify false positives/negatives?
Approach :
- Dose-Response Curves : Confirm activity across 3+ concentrations.
- Counter-Screens : Test against related targets (e.g., kinase isoforms) to rule out off-target effects.
- Metabolic Stability : Use liver microsomes to assess compound degradation as a source of false negatives .
Case Study :
If a compound shows inhibition in vitro but not in vivo, evaluate its plasma protein binding or CYP450 metabolism .
Q. What computational methods predict binding modes of this compound with biological targets?
Protocol :
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., kinases) using PyMOL-generated grids.
- MD Simulations (GROMACS) : Run 100 ns simulations to assess triazole-pyrimidine interactions with catalytic lysine residues.
- QSAR Models : Use Hammett constants for substituent effects on binding affinity .
Validation :
Compare predicted binding energies (ΔG) with experimental IC50 values.
Q. How should experimental designs be structured to investigate reaction mechanism nuances?
DOE Framework :
- Factors : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), temperature (60–120°C).
- Response Variables : Yield, purity, reaction time.
- Statistical Analysis : ANOVA identifies significant factors (e.g., temperature contributes 70% to yield variance) .
Example :
A Plackett-Burman design for triazole coupling identified solvent polarity as the dominant factor (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
